molecular formula C17H21BrN2O2 B7553281 5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole

5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole

Katalognummer B7553281
Molekulargewicht: 365.3 g/mol
InChI-Schlüssel: NILFFRILKOTFIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole, commonly known as BPO-27, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BPO-27 belongs to the class of oxadiazoles, which are known for their diverse pharmacological activities.

Wirkmechanismus

The mechanism of action of BPO-27 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. BPO-27 has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle progression. Additionally, BPO-27 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BPO-27 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth and proliferation of bacteria and fungi, making it a potential candidate for the development of new antibiotics. BPO-27 has been found to reduce seizure activity and protect neurons from damage in animal models of epilepsy, suggesting its potential use in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

BPO-27 has several advantages for lab experiments, including its high potency and selectivity against cancer cells and bacteria. However, its low solubility in water and poor pharmacokinetic properties may limit its use in vivo. Additionally, BPO-27 has not yet been extensively studied in animal models, and its long-term toxicity and side effects are not yet known.

Zukünftige Richtungen

There are several future directions for the study of BPO-27, including the optimization of its pharmacokinetic properties, the development of new analogs with improved potency and selectivity, and the evaluation of its long-term toxicity and side effects. BPO-27 may also be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases. Furthermore, the mechanism of action of BPO-27 needs to be further elucidated to fully understand its potential therapeutic applications.

Synthesemethoden

The synthesis of BPO-27 involves a multistep process, which starts with the reaction of 4-bromoaniline with ethyl glyoxalate to form 4-(4-bromophenyl)oxazolidin-2-one. The oxazolidinone is then reacted with tert-butylhydrazine to form the corresponding hydrazide, which is further reacted with triphosgene to form BPO-27. The overall yield of the synthesis process is around 60%.

Wissenschaftliche Forschungsanwendungen

BPO-27 has shown promising results in scientific research applications, particularly in the field of drug development. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. BPO-27 has also been studied for its antibacterial and antifungal properties, showing potential as a new class of antibiotics. Additionally, BPO-27 has been found to possess anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.

Eigenschaften

IUPAC Name

5-[4-(4-bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2O2/c1-16(2,3)14-19-15(22-20-14)17(8-10-21-11-9-17)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILFFRILKOTFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2(CCOCC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Bromophenyl)oxan-4-yl]-3-tert-butyl-1,2,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.